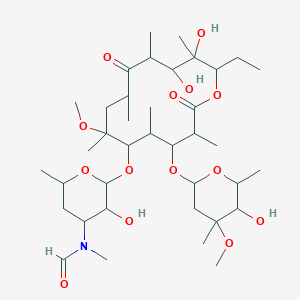

Clarithromycin EP Impurity H

Description

Significance of Pharmaceutical Impurinities in Active Pharmaceutical Ingredients (APIs)

Unwanted chemical substances that remain in active pharmaceutical ingredients (APIs) or develop during manufacturing or storage are known as impurities. cymitquimica.com The presence of these impurities, even at trace levels, can alter the drug's therapeutic effect, and potentially introduce toxic or unexpected pharmacological effects. contractpharma.commca.gm Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to control and monitor impurities, ensuring patient safety and product consistency. jpionline.orgresearchgate.net The stability of an API can also be compromised by impurities, which may act as catalysts for degradation, leading to a reduced shelf life and the formation of harmful by-products. qingmupharm.comregistech.com Therefore, the identification, quantification, and control of impurities are paramount throughout the drug development lifecycle. pharmaffiliates.com

Overview of Impurity Categorization in Drug Substances

The ICH guidelines classify impurities in new drug substances into three main categories. contractpharma.comich.org This categorization helps in establishing appropriate control strategies. jpionline.org

Organic Impurities: These can arise from various sources, including starting materials, by-products of the synthesis process, intermediates, degradation products, and reagents. contractpharma.comgally.ch They can be either identified or unidentified and may be volatile or non-volatile. ikev.org

Inorganic Impurities: These are typically derived from the manufacturing process and are often known and identified. gally.chikev.org Examples include reagents, ligands, catalysts, heavy metals, and other residual metals. youtube.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API that are not completely removed during manufacturing. contractpharma.comgally.ch Their control is addressed by the specific ICH Q3C guideline. ich.org

Contextualization of Macrolide Antibiotics within Pharmaceutical Impurity Research

Macrolide antibiotics, a class of drugs characterized by a large macrocyclic lactone ring, are widely used to treat various bacterial infections. wikipedia.orgnih.gov Clarithromycin (B1669154), a semi-synthetic macrolide, is derived from erythromycin (B1671065). pharmaffiliates.com The complex chemical structure of macrolides makes their synthesis and purification challenging, often leading to the formation of multiple related impurities. pharmaffiliates.com The impurity profile of a macrolide antibiotic can be intricate, necessitating sophisticated analytical techniques for their separation and characterization. researchgate.net The control of these impurities is crucial as they can impact the antibiotic's efficacy and safety profile. oceanicpharmachem.com

Rationale for Dedicated Research on Clarithromycin Impurities, with Specific Focus on Clarithromycin EP Impurity H

Clarithromycin is susceptible to the formation of various impurities during its manufacturing and storage. These impurities can arise from incomplete reactions, side reactions, or degradation. Regulatory bodies like the European Pharmacopoeia (EP) list specific impurities that need to be monitored and controlled in the final drug substance. One such specified impurity is This compound . synzeal.com

Dedicated research into this specific impurity is essential for several reasons:

Regulatory Compliance: Pharmacopoeias set limits for specified impurities. oceanicpharmachem.com Manufacturers must demonstrate that their product meets these specifications to gain regulatory approval.

Safety Assurance: The toxicological properties of individual impurities are often unknown. registech.com Identifying and controlling them is a proactive measure to ensure patient safety.

Process Optimization: Understanding the formation pathways of impurities like Impurity H allows for the optimization of the manufacturing process to minimize their generation. registech.com

This compound is chemically identified as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A. synzeal.com It is also referred to as N-Demethyl-N-formyl Clarithromycin. allmpuslab.com The presence of this impurity needs to be carefully controlled to ensure the quality and safety of clarithromycin products.

Scope and Methodological Approach for Impurity Characterization and Control Research

The characterization and control of pharmaceutical impurities is a multi-faceted process that involves a range of analytical techniques and strategic approaches.

Key Methodological Steps:

Impurity Detection and Profiling: The initial step involves developing a robust analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to separate all potential impurities from the main API peak. registech.comgoogle.com

Impurity Isolation and Structure Elucidation: For unidentified impurities that exceed the identification threshold, isolation is necessary. registech.com Techniques like preparative HPLC are used to obtain sufficient quantities of the impurity for structural characterization by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oceanicpharmachem.comnih.gov

Synthesis of Impurity Reference Standards: Once the structure of an impurity is confirmed, a reference standard is often synthesized. registech.com This standard is crucial for the accurate quantification of the impurity in routine quality control testing.

Method Validation: The analytical methods used for impurity detection and quantification must be validated according to ICH Q2 guidelines to ensure they are accurate, precise, specific, and reliable. ich.org

Setting Acceptance Criteria: Based on toxicological data, batch analysis data, and regulatory guidelines, appropriate acceptance criteria (limits) for each specified impurity are established in the drug substance specification. mca.gmich.org

Process Control: Understanding the formation mechanisms of impurities allows for the implementation of process controls to minimize their levels in the final product. registech.com

The following table provides an overview of the analytical techniques commonly employed in impurity research:

| Analytical Technique | Application in Impurity Research |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. who.int |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. researchgate.netxml-journal.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated impurities. nih.gov |

| Preparative HPLC | Isolation of impurities for characterization. registech.com |

By following a systematic and scientifically sound approach, the presence of impurities like this compound can be effectively controlled, ensuring the quality, safety, and efficacy of macrolide antibiotics.

Properties

Molecular Formula |

C38H67NO14 |

|---|---|

Molecular Weight |

761.9 g/mol |

IUPAC Name |

N-[2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide |

InChI |

InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3 |

InChI Key |

MQUSOKRVLWZDKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O |

Origin of Product |

United States |

Classification and Origin of Clarithromycin Impurities

Process-Related Impurities in Clarithromycin (B1669154) Synthesis

Unreacted Starting Materials and Intermediates

The primary starting material for clarithromycin synthesis is Erythromycin (B1671065) A. If the initial conversion steps are incomplete, Erythromycin A can persist as an impurity in the final product. Furthermore, the synthesis involves several stable intermediates, such as Erythromycin-A-9-Oxime and its protected derivatives (e.g., silylated intermediates). google.comnih.gov Failure to drive the reactions to completion can result in these intermediates being carried over into the final API.

Reagent and Catalyst By-products

A variety of reagents and catalysts are employed throughout the synthesis of clarithromycin. These include:

Methylating agents: Such as methyl iodide or dimethyl sulfate, used for the crucial 6-O-methylation step. google.comgoogle.com

Bases: Strong bases like potassium hydroxide (B78521) are used to facilitate the methylation reaction. google.com

Solvents: A range of solvents including dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) are used. google.com

Protecting/Deprotecting Agents: Reagents like hexamethyldisilazane (B44280) (HMDS) are used for protecting hydroxyl groups, while acids like formic acid are used for deprotection. google.comgoogle.com

The presence of formic acid as a deprotecting agent is particularly relevant to the formation of Clarithromycin EP Impurity H. google.com It can react with demethylated intermediates to form the N-formyl group characteristic of Impurity H.

Side Reaction Products Arising from Manufacturing Processes

Side reactions are a significant source of process-related impurities. In clarithromycin synthesis, the N-demethylation of the desosamine (B1220255) sugar is a known side reaction that can occur during certain protection steps. google.com This leads to the formation of N-Desmethyl Clarithromycin (also known as Clarithromycin Impurity D).

The formation of this compound is a direct consequence of two such events:

N-demethylation: A portion of the clarithromycin or its precursor undergoes demethylation at the 3'-position.

N-formylation: The resulting secondary amine is then formylated, a reaction likely caused by the use of formic acid during the deprotection steps of the synthesis. google.comgoogle.com

Another significant side reaction is methylation at unintended positions. While the process is designed to selectively methylate the 6-hydroxyl group, over-methylation can occur, particularly at the 11-hydroxyl position, leading to the formation of 6,11-Di-O-methylerythromycin A (Clarithromycin Related Compound A). google.com

| Common Process-Related Impurities | Origin |

| Erythromycin A | Unreacted starting material |

| N-Desmethyl Clarithromycin (Impurity D) | Side reaction product (N-demethylation) |

| This compound | Side reaction product (N-demethylation and N-formylation) |

| 6,11-Di-O-methylerythromycin A (Related Compound A) | Side reaction product (over-methylation) |

| Erythromycin-A-9-Oxime | Unreacted intermediate |

Degradation-Related Impurities of Clarithromycin

Clarithromycin can degrade when exposed to various environmental factors such as heat, light, and humidity, particularly in non-neutral pH conditions. These degradation products can compromise the stability and efficacy of the pharmaceutical formulation.

Environmental Factor-Induced Degradation Products

Forced degradation studies show that clarithromycin is susceptible to breakdown under stress conditions. It degrades in the presence of acid, base, and oxidizing agents, and when exposed to heat and UV light.

Hydrolysis, particularly under acidic conditions, is a major degradation pathway for macrolide antibiotics. For clarithromycin, acid-catalyzed hydrolysis primarily results in the cleavage of the glycosidic bond linking the cladinose (B132029) sugar to the macrolide ring. nih.govacs.org This leads to the formation of decladinosyl clarithromycin. nih.govacs.org While this is a well-established degradation pathway, this compound is not typically cited as a product of hydrolytic degradation. Its formation is more robustly attributed to the specific chemical environment of the manufacturing process.

| Degradation Condition | Major Degradation Products |

| Acidic Hydrolysis | Decladinosyl clarithromycin |

| Oxidation | N-oxide derivatives |

Oxidative Degradation Mechanisms

Clarithromycin can undergo degradation when subjected to oxidative stress. Studies involving forced degradation with hydrogen peroxide (H2O2) have shown that the drug is susceptible to oxidation. One proposed mechanism for oxidative degradation involves the formation of an N-oxide derivative at the desosamine sugar's amino group. Furthermore, metabolic studies, which can mimic oxidative pathways, show that clarithromycin can be biotransformed into metabolites such as 14-hydroxy-clarithromycin and N-desmethyl-clarithromycin. unibas.itwikipedia.org The formation of this compound, which is N-Demethyl-N-formyl Clarithromycin, likely involves an initial N-demethylation step at the desosamine moiety, a common oxidative reaction, followed by N-formylation.

Photolytic Degradation Processes

The stability of clarithromycin is compromised upon exposure to light. Research indicates that clarithromycin is susceptible to direct photolysis, which is consistent with its reported UV maximum absorption at 288 nm. nih.gov The rate of this photodegradation is influenced by the pH of the medium. In one study using simulated light, the degradation of clarithromycin was observed to be more pronounced in more acidic conditions. nih.govresearchgate.netresearchgate.net After one hour of exposure, the extent of degradation varied from 30% at pH 4.0 to 17% at pH 7.0. nih.gov No significant degradation was observed in dark conditions, confirming the role of light in this process. nih.gov

Data sourced from studies on the photodegradation of clarithromycin under simulated light. nih.gov

Thermal Degradation Processes

Thermal stress is another factor that can lead to the decomposition of clarithromycin. Thermogravimetric analysis has been employed to determine the kinetics of its thermal decomposition. researchgate.net These studies show the process is complex, with an activation energy of 148.11 kJ/mol and a reaction order of 1.3750. researchgate.net When heated to the point of decomposition, clarithromycin is known to emit toxic vapors containing nitrogen oxides. nih.gov In the context of pharmaceutical processing, such as thermal sterilization, clarithromycin has demonstrated a degree of stability. For instance, an emulsion of the drug retained 96.5% of its potency after sterilization in a rotating water bath at 100°C for 30 minutes. nih.gov

pH-Dependent Degradation Profiles

Clarithromycin's chemical stability is highly dependent on pH. The molecule is particularly labile in acidic environments but relatively stable in neutral to slightly alkaline conditions. acs.orgacs.org It is reported to be stable in a pH range of 5.0 to 8.0. acs.org However, at pH values below 3, degradation occurs rapidly. researchgate.net The primary degradation pathway in acidic solution is the acid-catalyzed hydrolysis of the glycosidic bond, which results in the loss of the neutral cladinose sugar to form 5-O-desosaminyl-6-O-methyl-erythronolide A. researchgate.netacs.org The rate of this degradation is significant, with studies reporting substantial losses within an hour at very low pH. acs.orgoup.com

Data compiled from multiple studies on clarithromycin's acid stability. acs.orgoup.comjst.go.jp

Characterization of this compound as a Specific Related Substance

This compound is a well-defined impurity listed in major pharmacopoeias and used as a reference standard for quality control during the manufacturing of clarithromycin. synzeal.comclearsynth.com

Chemical Name : According to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), its chemical name is 3''-N-Demethyl-3'-N-formyl-6-O-methylerythromycin A. synzeal.comvsquarelifescience.com

Synonyms : It is commonly referred to as N-Demethyl-N-formyl Clarithromycin or Clarithromycin Impurity H (USP). synzeal.comvsquarelifescience.comallmpuslab.com

Chemical Formula : The molecular formula for this impurity is C38H67NO14. clearsynth.comallmpuslab.comglppharmastandards.com

Molecular Weight : It has a molecular weight of approximately 761.94 g/mol . allmpuslab.comglppharmastandards.com

CAS Number : The Chemical Abstracts Service (CAS) registry number assigned to this compound is 127140-69-6. synzeal.comclearsynth.comallmpuslab.com

The structure of Impurity H differs from the parent clarithromycin molecule at the desosamine sugar. Specifically, one of the two methyl groups on the nitrogen atom of the dimethylamino group is replaced by a formyl group (-CHO). This modification results from the N-demethylation and subsequent N-formylation of the clarithromycin structure. As a reference standard, its availability and detailed characterization data are essential for analytical method development and validation to ensure that the levels of this impurity in the final drug product are appropriately controlled. synzeal.comclearsynth.com

Mechanisms of Formation of Clarithromycin Ep Impurity H

Mechanistic Studies on the Chemical Transformation Leading to Clarithromycin (B1669154) EP Impurity H

Mechanistic studies suggest that the formation of Clarithromycin EP Impurity H is not a direct conversion from Clarithromycin in a single step but rather a multi-stage process. The most plausible pathway involves two key chemical transformations occurring at the 3'-amino group of the desosamine (B1220255) sugar moiety: N-demethylation followed by N-formylation.

The initial step is the N-demethylation of either Clarithromycin or an intermediate in its synthesis pathway. This reaction involves the removal of the methyl group from the tertiary amine on the desosamine sugar, leading to a secondary amine intermediate, N-demethylclarithromycin (Clarithromycin EP Impurity D). evitachem.com This demethylation can be an unintended side reaction, often facilitated by certain reagents or thermal stress during the synthesis.

The subsequent and defining step is the N-formylation of the newly formed secondary amine. The nitrogen of the N-demethylclarithromycin intermediate acts as a nucleophile, attacking a formylating agent present in the reaction mixture. This results in the formation of the stable N-formyl amide bond characteristic of Impurity H. The source of the formyl group is often a solvent, such as dimethylformamide (DMF), or a reagent used in the process that can act as a formyl donor under specific conditions.

Identification of Precursors and Reaction Intermediates for this compound Formation

The generation of Impurity H is contingent on the presence of specific precursors and the formation of a key reaction intermediate.

Precursors :

Clarithromycin : The API itself can serve as the primary precursor, undergoing demethylation.

Erythromycin (B1671065) A : As the ultimate starting material for Clarithromycin synthesis, derivatives of erythromycin can enter side reactions leading to impurity formation.

Formylating Agents : The source of the formyl group is a critical precursor. Common formylating agents in pharmaceutical synthesis include solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), which can decompose under heat or in the presence of acid/base to provide a formyl group. Specific formylating reagents could also be used in related process steps.

Reaction Intermediates :

N-demethylclarithromycin (Clarithromycin EP Impurity D) : This is the principal intermediate in the formation of Impurity H. evitachem.com Its generation via the demethylation of the tertiary amine on the desosamine sugar is the rate-limiting step in many instances. Once formed, this secondary amine is susceptible to reaction with electrophilic formyl sources.

The following table summarizes the key molecules involved in the formation pathway.

Table 1: Precursors and Intermediates in Impurity H Formation

| Molecule Type | Chemical Name | Role |

|---|---|---|

| Precursor | Clarithromycin | Starting point for demethylation |

| Precursor | Formylating Agent (e.g., DMF) | Source of the formyl group |

| Intermediate | N-demethylclarithromycin | Product of demethylation and direct precursor to Impurity H |

| Product | This compound | Final process-related impurity |

Influence of Reaction Conditions on the Formation Rate of this compound

The rate of formation of this compound is highly sensitive to the specific conditions of the chemical synthesis and purification processes. While specific studies exclusively on Impurity H are not extensively published, the principles governing related macrolide impurity formation provide a strong basis for understanding these influences. nih.gov

Temperature : Elevated temperatures can promote both the initial N-demethylation step and the decomposition of solvents like DMF into reactive formylating species, thereby increasing the rate of Impurity H formation.

pH : The pH of the reaction medium is a critical parameter. nih.gov Acidic or basic conditions can catalyze the degradation of Clarithromycin and its intermediates. While optimal pH ranges (e.g., pH 7-8) are often established to control the formation of certain impurities like oxime isomers, deviations from this can accelerate side reactions. The nucleophilicity of the intermediate N-demethylclarithromycin and the reactivity of the formylating agent are also pH-dependent.

Reagents and Catalysts : The specific reagents and catalysts used in the synthesis of Clarithromycin can inadvertently promote the formation of Impurity H. For instance, certain oxidizing agents or Lewis acids used in other steps might facilitate N-demethylation.

Solvent : The choice of solvent is crucial. As mentioned, formylating solvents like DMF or DMA are direct precursors. Using non-formylating solvents can significantly mitigate the risk of this impurity's formation.

Reaction Time : Longer reaction times or extended holding times at elevated temperatures can lead to a higher accumulation of degradation products and process-related impurities, including Impurity H.

The table below outlines the expected impact of various reaction parameters.

Table 2: Influence of Reaction Conditions on Impurity H Formation

| Parameter | Condition | Expected Effect on Formation Rate |

|---|---|---|

| Temperature | Increase | Increase |

| pH | Deviation from optimal neutral/slightly basic range | Increase |

| Solvent | Use of DMF, DMA | Increase |

| Catalysts | Presence of certain oxidizing agents/Lewis acids | Potential Increase |

| Reaction Time | Increase | Increase |

Elucidation of Specific Bond Cleavages and Rearrangements in Impurity H Generation

The formation of this compound from its precursor involves a precise sequence of bond cleavage and formation without major skeletal rearrangements of the macrolide ring. The primary transformations occur at the exocyclic N-dimethylamino group of the desosamine sugar.

C-N Bond Cleavage (Demethylation) : The first critical event is the cleavage of one of the two N-CH₃ bonds on the nitrogen atom at the 3'-position. This is a heterolytic cleavage where the methyl group departs, leaving a secondary amine. This process can be complex, sometimes involving an initial N-oxide formation followed by elimination, or direct oxidation and hydrolysis.

N-H Bond Formation : The demethylation results in the formation of a new N-H bond, yielding the N-demethylclarithromycin intermediate.

C=O Bond Attack (Formylation) : The lone pair of electrons on the nitrogen of the secondary amine intermediate acts as a nucleophile. It attacks the electrophilic carbon atom of a formylating agent (e.g., the carbonyl carbon of DMF).

C-N Bond Formation (Amide Synthesis) : This nucleophilic attack leads to the formation of a new C-N bond, creating a stable amide linkage known as a formamide. This step transforms the secondary amine into the N-formyl derivative, which is Impurity H.

The fragmentation of molecules in tandem mass spectrometry often involves cleavages of C-heteroatom bonds, which helps in the structural confirmation of such impurities. sci-hub.sesci-hub.se The specific bond transformations are summarized below.

Table 3: Bond Transformation Analysis

| Process | Bond Cleaved | Bond Formed | Molecular Moiety Involved |

|---|---|---|---|

| N-Demethylation | N-CH₃ | N-H | Desosamine Sugar |

| N-Formylation | N-H | N-CHO | Desosamine Sugar |

Kinetic Analysis of this compound Formation

Rate-Determining Step : It is likely that the initial N-demethylation of Clarithromycin is the slower, rate-determining step (k₁). The subsequent N-formylation of the N-demethylclarithromycin intermediate is typically a faster reaction (k₂), especially if a reactive formylating agent is present in excess.

Clarithromycin k₁ (slow) → N-demethylclarithromycin k₂ (fast) → Impurity H

Factors Affecting Rate Constants : The rate constants (k₁ and k₂) would be functions of temperature, catalyst concentration, and pH, as described by the Arrhenius and Eyring equations. Kinetic studies would be essential to quantify these relationships and to build a predictive model for impurity formation under various manufacturing scenarios. Such a model would be invaluable for process optimization to minimize the level of Impurity H in the final API.

Table 4: Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| Clarithromycin | 6-O-methylerythromycin A |

| This compound | N-Demethyl-N-formyl Clarithromycin; 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A |

| Clarithromycin EP Impurity D | N-demethylclarithromycin |

| Erythromycin A | |

| Dimethylformamide | DMF |

Analytical Methodologies for Impurity Profiling and Quantification of Clarithromycin Ep Impurity H

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for separating and quantifying impurities in complex pharmaceutical matrices. For Clarithromycin (B1669154) and its impurities, which are often structurally similar, high-resolution chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of clarithromycin and its related substances, including Impurity H. pharmaffiliates.com The development and optimization of HPLC methods are critical for achieving the required selectivity, sensitivity, and robustness for routine quality control.

A typical HPLC system for this analysis would consist of a separation module, a column heater/cooler, and a photodiode array (PDA) detector. The European Pharmacopoeia (Ph. Eur.) outlines a gradient elution method for the separation of clarithromycin and its impurities. This method often involves a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), with a C18 column as the stationary phase. phenomenex.com The detection wavelength is typically set at 205 nm, and the column temperature is maintained at a constant temperature, for instance, 40°C, to ensure reproducible results.

The relative retention time (RRT) is a key parameter in identifying impurities. For Clarithromycin EP Impurity H, an RRT of approximately 1.82 has been reported under specific Ph. Eur. monograph conditions. phenomenex.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of clarithromycin and its impurities. In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl silica) column, is used with a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Method development in RP-HPLC for clarithromycin impurity profiling involves optimizing several parameters:

Mobile Phase Composition: The ratio of the aqueous buffer (e.g., potassium phosphate) to the organic modifier (e.g., acetonitrile) is adjusted to achieve the desired separation. researchgate.netresearchgate.net A gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve all impurities from the main clarithromycin peak.

pH of the Mobile Phase: The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds like clarithromycin and its impurities. A pH of around 4.4 or 6.8 is often employed. researchgate.net

Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 40°C or 56°C) can improve peak shape and reduce analysis time. researchgate.net

A study successfully separated clarithromycin and its related impurities using an XTerra RP18 column with a mobile phase of acetonitrile, 0.2 M potassium phosphate buffer (pH 6.80), and water. researchgate.net

Interactive Data Table: Example HPLC Parameters for Clarithromycin Impurity Analysis

| Parameter | Condition | Reference |

| Column | XTerra RP18, 5 µm, 250 x 4.6 mm | researchgate.net |

| Mobile Phase | Acetonitrile – 0.2 M Potassium Phosphate Buffer (pH 6.80) – Water (40:3.5:56.5 v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 215 nm | researchgate.net |

| Column Temperature | 56°C | researchgate.net |

For macrolide antibiotics that may exhibit poor retention or peak shape in conventional RP-HPLC, ion-pair chromatography can be a valuable tool. This technique involves adding an ion-pairing reagent to the mobile phase. nih.govnih.gov The reagent, which has a charge opposite to that of the analyte, forms a neutral ion pair with the analyte. This neutral complex has increased hydrophobicity and, therefore, exhibits better retention on a reversed-phase column.

Commonly used ion-pairing reagents for the analysis of basic compounds like macrolides include perfluorinated carboxylic acids such as heptafluorobutyric acid (HFBA). nih.govnih.gov The concentration of the ion-pairing reagent is a critical parameter to optimize, as it can influence both retention and selectivity. nih.gov A study on the analysis of multiclass antimicrobials, including macrolides, found that a 10 mM concentration of HFBA provided optimal separation. nih.gov

While effective, the use of ion-pairing reagents can sometimes lead to longer column equilibration times and potential for baseline noise.

Clarithromycin possesses multiple chiral centers, leading to the potential for stereoisomeric impurities. Chiral chromatography is a specialized technique used to separate enantiomers and diastereomers. This is crucial as different stereoisomers can have different pharmacological and toxicological profiles.

Clarithromycin itself has been investigated as a chiral selector in capillary electrophoresis for the separation of other chiral drugs. nih.govmdpi.com For the analysis of clarithromycin's own stereoisomeric impurities, chiral stationary phases (CSPs) are employed in HPLC. These CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

A study on a related clarithromycin impurity, Impurity K, which also has multiple chiral centers, highlighted the importance of chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) for achieving enantiomeric resolution.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. waters.comnih.gov

For the analysis of clarithromycin and its impurities, UPLC offers a significant advantage in throughput and separation efficiency. waters.com A UPLC method coupled with an evaporative light scattering (ELS) detector has been successfully used for the rapid analysis of clarithromycin and other structurally similar macrolides. waters.com Another UPLC method was developed for the simultaneous estimation of clarithromycin, amoxicillin, and vonoprazan, demonstrating the technique's versatility. innovareacademics.in

The principles of method development for UPLC are similar to HPLC, involving the optimization of mobile phase, gradient, and temperature. However, the shorter analysis times allow for more rapid method development and validation.

Interactive Data Table: Example UPLC Parameters for Macrolide Analysis

| Parameter | Condition | Reference |

| System | ACQUITY UPLC System | waters.com |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | waters.com |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) | waters.com |

| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) | waters.com |

| Gradient | Linear gradient from 95:5 (A:B) to 5:95 (A:B) over 90 seconds | waters.com |

| Flow Rate | 0.84 mL/min | waters.com |

| Column Temperature | 35°C | waters.com |

| Detector | ACQUITY UPLC ELS Detector | waters.com |

Gas Chromatography (GC) for Volatile Related Substances and Residual Solvents (If Applicable to Impurity H Context)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the primary impurities of clarithromycin, including Impurity H, are typically non-volatile and thus analyzed by LC, GC can be relevant in the broader context of pharmaceutical quality control for the analysis of residual solvents. core.ac.uknih.gov

Residual solvents are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product. Their levels are strictly controlled due to their potential toxicity. GC, often with a flame ionization detector (FID) or mass spectrometry (MS) detector, is the standard technique for their quantification.

Thin-Layer Chromatography (TLC) in Preliminary Impurity Screening

Thin-Layer Chromatography (TLC) serves as a valuable preliminary tool for the screening of impurities in clarithromycin, including Impurity H. It is a simple, rapid, and cost-effective method that can provide qualitative information about the presence of impurities.

For the analysis of clarithromycin and its related substances, TLC methods often utilize silica (B1680970) gel F254 plates as the stationary phase. A representative mobile phase for the separation of macrolide antibiotics like clarithromycin consists of a mixture of isopropanol, n-hexane, and 25% ammonia (B1221849) in a volumetric ratio of 8:12:3. researchgate.net After development, the spots are visualized by spraying with a solution of sulfuric acid in ethanol (B145695) (1:4 v/v) and heating the plate. researchgate.net Densitometric analysis can then be performed to quantify the separated compounds. researchgate.net In a typical separation, clarithromycin exhibits a specific retention factor (Rf) value, and the presence of Impurity H would be indicated by a spot at a different Rf value. For instance, one study reported an Rf value of 0.54 for clarithromycin. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel F254 aluminum plates | researchgate.net |

| Mobile Phase | Isopropanol : n-hexane : 25% Ammonia (8:12:3, v/v/v) | researchgate.net |

| Visualization | Spraying with H₂SO₄ in ethanol (1:4, v/v) and heating | researchgate.net |

| Clarithromycin Rf | 0.54 | researchgate.net |

Spectroscopic and Spectrometric Techniques for Detection and Characterization

Spectroscopic and spectrometric techniques are indispensable for the detection and structural elucidation of pharmaceutical impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy in HPLC Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the cornerstone for the quantitative analysis of Clarithromycin and its impurities. veeprho.com Clarithromycin itself exhibits weak UV absorbance. najah.eduwho.int The European Pharmacopoeia (EP) monograph for clarithromycin specifies a UV detection wavelength of 205 nm for the analysis of related substances. Some studies have also utilized a wavelength of 210 nm. The choice of a low UV wavelength is due to the lack of a strong chromophore in the clarithromycin molecule. najah.edu While this allows for detection, it can also lead to high background noise, making a stable baseline challenging to achieve. who.int

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, aiding in the structural characterization of impurities like this compound. The FTIR spectrum of clarithromycin shows characteristic absorption bands corresponding to its various functional groups. For instance, a prominent peak around 3470 cm⁻¹ is attributed to O-H stretching, while the C=O stretching of the ester and ketone groups appears around 1729 cm⁻¹. core.ac.uk Other characteristic peaks include C-H aliphatic stretching at approximately 2976 cm⁻¹, CH₃ bending at 1458 cm⁻¹, and C-N-C asymmetric stretching around 1175 cm⁻¹. core.ac.ukresearchgate.net The spectrum of Impurity H would be expected to show a distinct peak corresponding to the N-formyl group, which differentiates it from the parent clarithromycin molecule.

| Wave Number (cm⁻¹) | Functional Group | Reference |

|---|---|---|

| 3470 | OH stretching | core.ac.uk |

| 2976 | CH aliphatic stretching | core.ac.uk |

| 1729 | C=O stretching (ester and ketone) | core.ac.uk |

| 1458 | CH₃ bending | core.ac.uk |

| 1175 | C-N-C asymmetric stretching | researchgate.net |

Hyphenated Analytical Techniques for Comprehensive Impurity Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectrometry, are essential for the comprehensive analysis of complex impurity profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-MS^n) for Mass Profiling and Fragmentation Studies

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MS^n), is the gold standard for the definitive identification and quantification of impurities. xml-journal.net This technique provides molecular weight information and detailed structural insights through fragmentation patterns. The European Pharmacopoeia monograph for clarithromycin outlines an HPLC method that separates clarithromycin from its various impurities, including Impurity H. phenomenex.comwindows.net In these methods, Impurity H typically has a relative retention time of about 1.82 with respect to clarithromycin. phenomenex.comuspbpep.com

LC-MS/MS studies on clarithromycin and its impurities often utilize a C18 reversed-phase column and a mobile phase consisting of an acetonitrile and buffer solution gradient. The mass spectrometer is typically operated in the positive ion mode.

Electrospray Ionization (ESI) Principles and Applications

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the LC-MS analysis of polar and thermally labile molecules like macrolide antibiotics. xml-journal.netresearchgate.net In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For clarithromycin and its impurities, ESI in the positive ion mode ([M+H]⁺) is typically used. nih.govnih.gov

The protonated molecule of clarithromycin ([M+H]⁺) appears at an m/z of 748.5. nih.gov Fragmentation of this precursor ion in MS/MS experiments yields characteristic product ions that are diagnostic for the clarithromycin structure. Common fragment ions are observed at m/z 158 and 116, which correspond to the desosamine (B1220255) sugar moiety. xml-journal.net The fragmentation pattern of this compound would be expected to differ due to the presence of the N-formyl group, allowing for its specific identification.

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netnih.govnih.gov |

| Precursor Ion (Clarithromycin) | m/z 748.5 [M+H]⁺ | nih.gov |

| Characteristic Fragment Ions | m/z 158, m/z 116 | xml-journal.net |

| Relative Retention Time (Impurity H) | ~1.82 (relative to Clarithromycin) | phenomenex.comuspbpep.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. thermofisher.comscispace.com While many clarithromycin impurities are not sufficiently volatile for direct GC-MS analysis, this method can be employed for the characterization of volatile degradation products or for the analysis of impurities after derivatization to increase their volatility. GC-MS combines the high separation efficiency of gas chromatography with the sensitive detection and identification capabilities of mass spectrometry. scispace.com In the context of pharmaceutical impurity profiling, GC-MS is instrumental in detecting residual solvents, starting materials, or volatile by-products from the manufacturing process. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Chromatography

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net When used in conjunction with chromatographic separation techniques, which first isolate the impurity, NMR can provide unambiguous structural confirmation. researchgate.net

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C-NMR provides information about the different types of carbon atoms in the molecule. researchgate.net For this compound, comparing its ¹H and ¹³C NMR spectra with those of clarithromycin allows for the precise identification of structural differences. pharmaffiliates.com

Two-dimensional (2D) NMR techniques are essential for elucidating the complex structures of molecules like clarithromycin and its impurities. nih.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edugithub.io This helps in establishing the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). sdsu.eduyoutube.com This is crucial for connecting the different spin systems and identifying quaternary carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment helps in distinguishing between CH, CH₂, and CH₃ groups.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Table 3: Representative 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Information Gained | Example Application for Impurity H |

| COSY | Identifies neighboring protons (H-H correlations) | Establishing the proton sequence within the macrolide ring and sugar moieties. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH) | Assigning specific proton signals to their corresponding carbon signals. |

| HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH) | Confirming the position of the formyl group on the nitrogen atom by observing correlations from the formyl proton to adjacent carbons. |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups | Confirming the presence and number of methyl, methylene, and methine groups in the impurity. |

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound. nih.govfujifilm.com In qNMR, a certified internal standard of known purity is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. fujifilm.com This method is highly accurate and precise, making it suitable for the qualification of reference standards for impurities like this compound. sigmaaldrich.comresearchgate.netresearchgate.net

Table 4: Key Parameters for qNMR Analysis

| Parameter | Requirement | Rationale |

| Internal Standard | Certified purity, stable, non-reactive, signals do not overlap with analyte signals. nih.gov | To ensure accurate and reliable quantification. nih.gov |

| Relaxation Delay (D1) | At least 5 times the longest T1 relaxation time of the protons being quantified. researchgate.net | To ensure complete relaxation of all protons for accurate signal integration. researchgate.net |

| Signal Selection | Well-resolved signals for both the analyte and the internal standard. | To avoid integration errors from overlapping peaks. |

| Signal-to-Noise Ratio (S/N) | Sufficiently high S/N for precise integration. | To minimize integration errors. |

Analytical Method Validation and Qualification for this compound

The validation of analytical methods is a critical requirement for the quality control of pharmaceutical substances. For this compound, a known related substance of the macrolide antibiotic Clarithromycin, robust and reliable analytical methods are essential for its identification and quantification in the bulk drug and finished products. synzeal.comindiamart.comsynzeal.com Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing data that is accurate, precise, and specific. ijmpronline.comsciensage.info The validation process is conducted in accordance with guidelines from the International Council on Harmonisation (ICH). ijmpronline.cominformativejournals.com

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. ijmpronline.cominformativejournals.com For this compound, the analytical method, typically a high-performance liquid chromatography (HPLC) method, must be able to distinguish its peak from that of the active pharmaceutical ingredient (API), Clarithromycin, and other known related substances (e.g., Impurities A, B, C, D, G, etc.). ijmpronline.comgoogle.com

The assessment of specificity is typically demonstrated by:

Peak Purity Analysis: Using photodiode array (PDA) or mass spectrometry (MS) detectors to confirm that the chromatographic peak for Impurity H is spectrally homogeneous and not co-eluting with other substances. rroij.com

Resolution: Achieving baseline separation between the peak for Impurity H and the closest eluting peaks. A resolution of not less than 1.5 is generally considered acceptable.

Forced Degradation Studies: These studies are instrumental in establishing the specificity and stability-indicating nature of a method. mdpi.com By subjecting Clarithromycin to stress conditions such as acid, base, oxidation, heat, and light, a complex mixture of degradants is generated. mdpi.com The analytical method must prove its ability to separate the peak of Impurity H from all these newly formed degradation products. mdpi.comresearchgate.net

Column Selection: The choice of HPLC column is vital for achieving selectivity. While standard C18 columns are common, methodologies like the Hydrophobic Subtraction Model (HSM) can be employed to systematically select optimal columns that provide the best separation for critical impurity pairs. nih.govresearchgate.net

Linearity and Range Determination

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com The range is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. informativejournals.com

For the quantification of this compound, linearity is established by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the peak area response against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be close to 1.0. mdpi.comresearchgate.net For impurity quantification, the range typically covers from the limit of quantification (LOQ) to 120% of the specification limit. informativejournals.com

Table 1: Examples of Linearity Data from Clarithromycin Analytical Methods

| Concentration Range | Correlation Coefficient (R²) | Analytical Technique | Reference |

| 5–50 µg/mL | 0.9997 | HPLC-ECD | mdpi.com |

| 80-120% of working strength | 0.9991 | RP-HPLC | informativejournals.com |

| 4.0–5000.0 µg/mL | 0.9999 | RP-HPLC | innovareacademics.in |

| 31.25–2000 ng/mL | > 0.999 | HPLC-UV | nih.gov |

| 25–150 µg/mL | 0.999 | RP-HPLC | researchgate.net |

This table presents data from methods developed for the primary compound, Clarithromycin, which are indicative of the performance expected for methods analyzing its impurities.

Accuracy and Precision Evaluation

Accuracy represents the closeness of the test results obtained by the method to the true value. ijmpronline.com It is often determined through recovery studies by spiking a placebo or sample matrix with known amounts of the Impurity H reference standard at different concentration levels (e.g., low, medium, and high). mdpi.com The percentage recovery is then calculated. High recovery rates confirm the accuracy of the method. researchgate.net

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is evaluated at two levels:

Repeatability (Intra-day Precision): Assesses precision over a short interval with the same analyst, equipment, and reagents. mdpi.cominnovareacademics.in

Intermediate Precision (Inter-day Precision): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment to demonstrate the method's consistency. mdpi.cominnovareacademics.in

Precision is typically expressed as the Relative Standard Deviation (%RSD). researchgate.netresearchgate.net

Table 2: Representative Accuracy and Precision Data from Clarithromycin Analytical Methods

| Validation Parameter | Measurement | Acceptance Criteria | Finding | Reference |

| Accuracy | Mean % Recovery | Typically 98.0-102.0% | 98.32–101.64% | innovareacademics.in |

| Mean % Recovery | - | 99.74% | researchgate.net | |

| Absolute Recovery | - | 95.9% | nih.gov | |

| Precision | %RSD (Intra- & Inter-day) | Typically < 2% | < 9.5% | nih.gov |

| %RSD | < 2% | < 2% | researchgate.net | |

| %RSD (Intra- & Inter-run) | - | < 8.3% | nih.gov |

This table presents data from methods developed for the primary compound, Clarithromycin, which are indicative of the performance expected for methods analyzing its impurities.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. researchgate.netresearchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netresearchgate.net This is a critical parameter for impurity profiling methods, as impurities are present at very low levels. The LOQ is often established based on a signal-to-noise ratio of approximately 10:1. researchgate.net For impurity analysis, the LOQ must be below the reporting threshold specified by regulatory bodies.

Table 3: Examples of LOD and LOQ Values in Clarithromycin Analysis

| LOD | LOQ | Analytical Technique | Reference |

| 10 ng/mL | 31.25 ng/mL | HPLC-UV | nih.gov |

| 4.0 µg/mL | 16.0 µg/mL | RP-HPLC | innovareacademics.in |

| - | 0.025 µg/mL | HPLC with fluorescence | who.int |

| 0.5 µg/kg | 2.0 µg/kg | LC-MS/MS | nih.gov |

This table highlights the wide range of sensitivities achievable with different analytical techniques, which would be considered when developing a method for Impurity H.

Robustness Testing and System Suitability Parameters

Robustness testing demonstrates the reliability of an analytical method with respect to deliberate, minor variations in its parameters. ijmpronline.com This ensures the method remains suitable during routine use. For an HPLC method, variables may include the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase. ingentaconnect.com

System Suitability tests are an integral part of the analytical procedure, performed before sample analysis to verify that the chromatographic system is performing adequately. ijmpronline.comsciensage.info Key system suitability parameters (SSPs) and their typical acceptance criteria are essential for ensuring the validity of the results for Impurity H.

Table 4: Typical System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose | Reference |

| Resolution (Rs) | ≥ 1.5 between impurity and adjacent peaks | Ensures baseline separation and specificity. | rroij.com |

| Tailing Factor (T) | ≤ 2.0 | Confirms good peak shape and column efficiency. | sciensage.info |

| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the separation column. | sciensage.info |

| %RSD of Replicate Injections | ≤ 2.0% for the main analyte | Demonstrates the precision of the injection system. | sciensage.info |

Stability-Indicating Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. researchgate.netuonbi.ac.ke It is crucial for determining the shelf-life of a drug product. For Clarithromycin and its impurities, a SIM must be able to separate Impurity H from the API and all potential degradation products that might form under various stress conditions. mdpi.com

The development of a SIM involves subjecting a solution of Clarithromycin to forced degradation. Stress conditions typically include:

Acidic hydrolysis (e.g., with 0.1 M HCl) mdpi.com

Basic hydrolysis (e.g., with 0.1 M NaOH) mdpi.com

Oxidative degradation (e.g., with 3% H₂O₂) mdpi.com

Thermal stress (e.g., heating at elevated temperatures) mdpi.com

Photolytic stress (e.g., exposure to UV or daylight) mdpi.com

The stressed samples are then analyzed using the proposed method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the peaks of Clarithromycin and Impurity H, demonstrating that the method can be used to monitor the stability of the drug substance over time. mdpi.comresearchgate.net

Isolation and Structural Elucidation of Clarithromycin Ep Impurity H

Strategies for Analytical Scale Isolation of Clarithromycin (B1669154) Impurities

The isolation of impurities from a complex mixture, such as the crude product of a clarithromycin synthesis, requires a multi-step approach combining various chromatographic techniques. The goal is to obtain the impurity in sufficient quantity and purity for its use as a reference standard in quality control analyses.

Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone for the isolation and purification of pharmaceutical impurities. scispace.comslideshare.net It offers high resolution and selectivity, making it ideal for separating structurally similar compounds like clarithromycin and its impurities. For macrolide antibiotics, reversed-phase chromatography is most commonly employed.

The process involves scaling up an analytical HPLC method to a preparative scale. C18 columns are frequently used with a mobile phase typically consisting of an acetonitrile (B52724) and phosphate (B84403) buffer gradient. waters.com The fractions corresponding to the impurity peak are collected, pooled, and concentrated to yield the enriched compound. This technique is essential for producing the high-purity reference standards required by regulatory bodies. google.com

Table 1: Typical Preparative HPLC Parameters for Clarithromycin Impurity Separation

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 10 µm particle size | Provides hydrophobic interaction-based separation. |

| Mobile Phase A | Aqueous Phosphate Buffer (e.g., pH 4.0-7.0) | Controls ionization and retention of basic macrolides. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting compounds. |

| Elution Mode | Gradient | Allows for separation of a wide range of polarities. |

| Detection | UV at 205-210 nm | Macrolides have a chromophore suitable for UV detection. |

| Flow Rate | Scaled up from analytical method | Adjusted based on column diameter to maintain resolution. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for the analysis and purification of pharmaceutical compounds, including macrolide antibiotics. psu.edupageplace.de SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides different selectivity compared to liquid chromatography. innovareacademics.in

This orthogonal selectivity is particularly valuable for separating impurities that co-elute with the main peak or other impurities in reversed-phase HPLC. innovareacademics.in Packed column SFC can be an extremely useful method for determining low levels of impurities in macrolides. psu.edu The coupling of SFC with mass spectrometry (SFC-MS) further enhances its capability by providing molecular weight information of the separated components, aiding in their identification. psu.edunih.gov

Before final purification by preparative HPLC, an initial fractionation step is often employed to reduce the complexity of the mixture and enrich the target impurity. Automated flash chromatography is a rapid, low-cost technique well-suited for this purpose. avantorsciences.com It operates at lower pressures than HPLC and uses larger particle size stationary phases, allowing for the processing of larger sample loads.

This technique can be used to separate the crude clarithromycin mixture into several fractions. The fractions containing Clarithromycin EP Impurity H can then be identified by analytical HPLC, pooled, and subjected to a final purification step using preparative HPLC to achieve the required high purity.

Preparative Thin-Layer Chromatography (TLC) is a simple and cost-effective method for isolating small amounts of compounds. While it has lower resolution and capacity compared to column-based techniques, it is useful for micro-scale purification, especially during the initial stages of impurity identification. chinjmap.com

In the context of clarithromycin impurities, TLC can be used to optimize the separation conditions (i.e., the solvent system) before scaling up to flash or preparative HPLC. chinjmap.com By scraping the band corresponding to the impurity from the plate and eluting it with a suitable solvent, a small, purified sample can be obtained for preliminary spectroscopic analysis.

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Once an impurity has been isolated and purified, its chemical structure must be unambiguously determined. This is achieved through a combination of advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive technique for complete structural characterization. chinjmap.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For an impurity like this compound, a suite of NMR experiments is required for a complete and definitive structural assignment. chinjmap.com Certificates of analysis for reference standards of Impurity H confirm that its structure conforms to NMR data. cleanchemlab.com

The process involves:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons. For Impurity H, the key feature would be the appearance of a signal for the N-formyl proton (typically a singlet around 8.0 ppm) and the disappearance of the N-methyl signal seen in clarithromycin. The ¹³C NMR spectrum would show a corresponding signal for the formyl carbonyl carbon.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, helping to trace out the spin systems in the macrolide ring and sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule, such as the sugars to the macrolide ring and confirming the position of the formyl group on the desosamine (B1220255) sugar's nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Table 2: Comparison of Key Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Clarithromycin and this compound

| Group | Clarithromycin (Approx. δ) | This compound (Expected Approx. δ) | Rationale for Change |

|---|---|---|---|

| 3'-N(CH₃)₂ | ~2.5 (s, 6H) | N/A | Replacement of two methyl groups. |

| 3'-N-H | N/A | ~7.5-8.0 (br s, 1H) | Presence of amide proton. |

| N-CHO (proton) | N/A | ~8.1 (s, 1H) | Characteristic formyl proton signal. |

| 3'-N(CH₃)₂ | ~40.5 | N/A | Absence of N-methyl carbons. |

| N-CHO (carbon) | N/A | ~163 | Characteristic formyl carbonyl carbon signal. |

| C-3' | ~69 | ~55-60 | Shift due to change in nitrogen substituent from dimethylamino to formamido. |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions. The table illustrates the expected key differences based on the known structures.

By combining the data from these comprehensive NMR experiments, a complete and unambiguous assignment of the structure of this compound as 3'-N-Demethyl-3'-N-formyl-6-O-methylerythromycin A can be achieved. This confirmed structure allows the isolated material to be used as a qualified reference standard for monitoring this impurity in batches of clarithromycin API.

High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high precision, typically to four or more decimal places. This accuracy is crucial for determining the elemental composition of an unknown compound like this compound.

The molecular formula for this compound is C₃₈H₆₇NO₁₄. niainnovation.inusp.orgsigmaaldrich.com Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, a theoretical monoisotopic mass can be calculated. An HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer, measures the experimental mass-to-charge ratio (m/z) of the impurity's molecular ion. nih.govresearchgate.net The close agreement between the measured exact mass and the theoretical mass confirms the elemental formula and distinguishes the impurity from other potential structures with the same nominal mass. For instance, the analysis of clarithromycin and its degradation products has been successfully carried out using liquid chromatography coupled with HRMS. researchgate.netresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₈H₆₇NO₁₄ |

| Theoretical Exact Mass ([M+H]⁺) | 762.4635 g/mol |

| Hypothetical Measured Exact Mass ([M+H]⁺) | 762.4631 g/mol |

| Mass Accuracy (ppm) | -0.52 ppm |

This interactive table illustrates the high precision of HRMS. The parts-per-million (ppm) error is calculated as ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 10⁶. A value below 5 ppm is typically considered confirmation of the elemental composition.

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This technique has been successfully applied to elucidate the solid-state structures of several macrolide antibiotics, often in complex with their ribosomal targets. researchgate.netnih.gov

For this compound, obtaining a single crystal of suitable quality would allow for its complete structural determination. The process involves diffracting X-rays off the crystal's ordered lattice of molecules. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise position of each atom can be determined.

While specific X-ray crystallographic data for this compound is not widely published, the application of this technique would provide unambiguous confirmation of its structure. It would verify the methylation at the 6-O position and the N-formyl group at the 3''-position of the desosamine sugar. Furthermore, it would reveal the solid-state conformation of the 14-membered macrolactone ring, bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry serves as a powerful complement to experimental techniques in structural elucidation. frontierspartnerships.org By using computer simulations and calculations, researchers can investigate molecular properties that may be difficult to observe experimentally. For complex molecules like macrolide impurities, computational methods provide invaluable insights into their structure and behavior. nih.govumaryland.edu

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule. nih.govfrontierspartnerships.org Macrolide antibiotics are known for the flexibility of their large lactone ring, and understanding the preferred conformations of Impurity H is crucial. umaryland.edu

Table 2: Typical Goals of Molecular Modeling for Impurity H

| Objective | Method | Expected Outcome |

|---|---|---|

| Determine Low-Energy Conformations | Conformational Search, Energy Minimization | A set of stable 3D structures of the impurity. |

| Analyze Ring Flexibility | Molecular Dynamics (MD) Simulation | Information on the flexibility of the 14-membered macrolactone ring. |

| Assess Solvent Effects | Solvated MD Simulation | Understanding of how the molecule behaves in a solution, mimicking analytical or biological conditions. |

| Compare with Parent Drug | Comparative Modeling | Insight into structural differences between Impurity H and Clarithromycin that may affect analytical properties. |

Quantum Chemical Calculations for Fragmentation Pathway Prediction

Quantum chemical (QC) calculations are instrumental in interpreting mass spectra. uantwerpen.benih.gov By applying the principles of quantum mechanics, these methods can predict the fragmentation pathways of a molecule upon ionization in a mass spectrometer. nih.govacs.org This is particularly useful for confirming the structure of an impurity based on its tandem mass spectrometry (MS/MS) data.

For this compound, QC calculations can be used to model the protonated molecule and compute the energy barriers for various potential fragmentation reactions. Studies on clarithromycin have shown that the initial protonation often occurs at the nitrogen atom of the desosamine sugar, which then triggers a cascade of fragmentation events, such as the cleavage of glycosidic bonds. xml-journal.net By calculating the most likely fragmentation pathways for Impurity H, a theoretical MS/MS spectrum can be generated. Comparing this predicted spectrum with the experimentally obtained one provides strong evidence for the proposed structure. nih.govxml-journal.net This approach helps to confidently assign fragment ions and confirm the presence and location of the N-formyl group.

Confirmation of Identity Against Synthesized Reference Standards

The definitive confirmation of the identity of an unknown impurity is achieved by direct comparison against a certified reference standard. sigmaaldrich.com Pharmaceutical secondary standards for this compound are available and serve this purpose. synzeal.comsigmaaldrich.comsigmaaldrich.com These standards are synthesized, highly purified, and rigorously characterized, with their identity and purity confirmed by multiple analytical techniques.

The process involves analyzing the unknown impurity in a sample and the certified reference standard using the same analytical methods under identical conditions. A match in key analytical properties provides unequivocal identification.

Key comparison points include:

Chromatographic Retention Time: In High-Performance Liquid Chromatography (HPLC), the impurity peak in the sample must have the same retention time as the reference standard. researchgate.net

Mass Spectra: The mass spectrum (both full scan and tandem MS/MS) of the impurity must be identical to that of the reference standard.

Spectroscopic Data: If isolated, other spectroscopic data such as Nuclear Magnetic Resonance (NMR) spectra must also match.

The availability of a certified reference material for this compound (CAS No. 127140-69-6) is essential for quality control laboratories to accurately identify and quantify this impurity in Clarithromycin API and finished drug products, ensuring they meet regulatory requirements. pharmaffiliates.comveeprho.com

Table 3: Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| Clarithromycin | - |

| This compound | 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A; N-Demethyl-N-formyl Clarithromycin |

| Erythromycin (B1671065) | - |

| Azithromycin | - |

| Telithromycin | - |

Strategies for Impurity Control and Mitigation in Clarithromycin Manufacturing

Purification and Isolation Techniques for Clarithromycin (B1669154) EP Impurity H Removal

Even with a highly optimized manufacturing process, some level of impurity formation is often unavoidable. Therefore, robust purification techniques are necessary to remove impurities like Impurity H from the crude Clarithromycin to meet the stringent purity requirements of pharmacopoeias.

Crystallization is a powerful and widely used technique for purifying APIs. The principle relies on the different solubilities of the API and its impurities in a given solvent system. By carefully controlling parameters such as solvent composition, temperature, cooling rate, and agitation, it is possible to selectively crystallize the desired compound, leaving the impurities behind in the mother liquor nih.gov.

Solvent Selection: The choice of solvent is critical. An ideal solvent system will have high solubility for Clarithromycin at an elevated temperature and low solubility at a lower temperature, while Impurity H remains relatively soluble at the lower temperature. Ethanol (B145695)/water mixtures and chloroform (B151607)/isopropyl alcohol are commonly used solvent systems for Clarithromycin purification .

Cooling Profile: A controlled cooling rate is essential to promote the growth of pure crystals and prevent the trapping (occlusion) of impurities within the crystal lattice. A gradual cooling profile, for instance at 10°C per hour, has been shown to be effective .

Seeding: The introduction of seed crystals of pure Clarithromycin can control the crystal size distribution and promote the growth of the desired polymorphic form, further enhancing purity.

Washing: After filtration, the crystal cake should be washed with a cold solvent mixture to remove any residual mother liquor containing dissolved impurities.

| Crystallization Parameter | Optimized Condition | Rationale for Impurity H Removal |

| Solvent System | Ethanol/Water or Chloroform/Isopropyl Alcohol | Differential solubility between Clarithromycin and Impurity H. |

| Cooling Rate | Slow and controlled (e.g., gradient cooling to 0°C) | Prevents impurity trapping in the crystal lattice. |

| Agitation | Moderate and consistent | Ensures homogeneity and promotes uniform crystal growth. |

| Final Temperature | 0-5°C | Maximizes the yield of pure Clarithromycin. |

By implementing these comprehensive control and mitigation strategies, manufacturers can effectively manage the levels of Clarithromycin EP Impurity H, ensuring the production of a high-purity API that meets all regulatory standards.

Chromatographic Purification at Production Scale

Chromatographic techniques are fundamental in the purification of Clarithromycin and for the removal of closely related impurities at a large scale. While analytical high-performance liquid chromatography (HPLC) is standard for impurity profiling, preparative chromatography is employed for purification during manufacturing. researchgate.net

Column chromatography using silica (B1680970) gel with a mobile phase such as ethyl acetate/hexane is a method used to purify crude intermediates of Clarithromycin. nih.gov For the separation of the final product from impurities like isomers or precursors, reversed-phase chromatography is often utilized. Production-scale HPLC systems may use C18 columns with mobile phases typically composed of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with the pH carefully controlled to optimize separation. researchgate.net For instance, a mobile phase consisting of acetonitrile and a 0.2 M potassium phosphate buffer at a pH of 6.8 has been shown to be effective. researchgate.net The selection of the stationary phase, mobile phase composition, and gradient elution parameters are all critical for achieving the desired purity by effectively separating Clarithromycin from compounds like "this compound" and other related substances.

Post-Synthesis Treatment for Impurity Reduction

Following the primary synthesis, additional purification steps are often necessary to reduce the levels of remaining impurities to within acceptable limits. Crystallization and precipitation are common post-synthesis treatments. nih.gov These methods leverage differences in the solubility of Clarithromycin and its impurities in specific solvent systems.

For example, a precipitation technique using isopropyl alcohol (IPA) and n-heptane has been successfully employed to purify a key intermediate, the 9a-lactam scaffold of Clarithromycin, significantly reducing the content of an undesired regioisomer to below 0.10%. nih.gov In another instance, the final Clarithromycin product can be purified using a solvent mixture of isopropyl alcohol and chloroform to ensure the total impurity level is below 3.0% as determined by HPLC analysis. google.com Such purification operations are crucial for removing impurities that may have formed during the synthesis or subsequent work-up steps, ensuring the final API meets the stringent purity requirements of pharmacopoeias. nih.gov

Stability Studies for Impurity Formation Prediction and Prevention

Stability testing is a cornerstone of pharmaceutical development and manufacturing, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are vital for predicting and preventing the formation of degradation impurities, including "this compound".

Forced Degradation Studies to Simulate Stress Conditions

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used in accelerated stability testing. The objective is to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods. mdpi.com